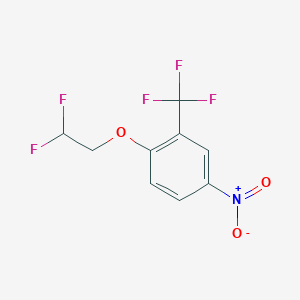
1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene
描述
1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H6F5NO3 and its molecular weight is 271.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structural properties, characterized by the presence of nitro and trifluoromethyl groups, suggest potential biological activities that warrant detailed exploration.
- Molecular Formula : C10H8F3N2O3
- Molecular Weight : 256.18 g/mol
- CAS Number : [insert CAS number if available]
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Antimicrobial Activity
- Fluorinated compounds often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt microbial membranes. Research indicates that derivatives of similar structures have shown potent activity against various bacterial strains, including resistant ones.
-
Anticancer Properties
- Fluorinated analogs have been studied for their potential in cancer therapy. The presence of the nitro group is known to influence the redox state within cells, potentially leading to increased oxidative stress in cancer cells. This mechanism may contribute to the selective toxicity observed in certain cancer types.
-
Enzyme Inhibition
- Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other fluorinated derivatives that have been shown to inhibit glycolytic enzymes in cancer cells.
Case Studies
-
Fluorinated Derivatives and Cancer Treatment
- A study on halogenated glucose analogs demonstrated that modifications at the C-2 position significantly enhanced the compounds' efficacy as hexokinase inhibitors, which is crucial for cancer metabolism targeting . While this study does not directly involve this compound, it highlights a potential pathway for its use in oncology.
-
Antimicrobial Efficacy
- Research on fluorinated compounds has shown that they possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have been effective against resistant strains, suggesting a promising avenue for further investigation .
Data Table
科学研究应用
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents. The mode of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Fungicidal Applications
The compound is also utilized in the synthesis of fungicidal agents. For instance, it serves as a precursor in the synthesis of substituted phenoxyphenyl ketones, which are then converted into triazole derivatives known for their fungicidal activity. This synthetic route has been highlighted in patents emphasizing the need for environmentally friendly processes to produce effective fungicides .
Agricultural Science
This compound has been explored for its potential use in developing agrochemicals. Its derivatives are being investigated for their efficacy as herbicides and insecticides. The fluorinated structure enhances the bioactivity and stability of these compounds in agricultural applications .
Materials Science
Polymer Chemistry
In materials science, this compound is being studied for its incorporation into polymer matrices. Its unique chemical properties allow for the modification of polymer characteristics, such as thermal stability and resistance to solvents. This can lead to the development of advanced materials with tailored properties for specific applications .
Antimicrobial Efficacy
A series of compounds derived from this compound were tested against common pathogens. In vitro studies showed that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of traditional antibiotics, indicating a promising alternative for antimicrobial therapy .
Synthesis of Fungicides
A recent patent outlines a novel synthetic pathway using this compound as a starting material to produce triazole-based fungicides. The study reported high yields and purity of the final products, demonstrating the compound's utility in developing effective agricultural chemicals .
Summary of Biological Activities
属性
IUPAC Name |
1-(2,2-difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO3/c10-8(11)4-18-7-2-1-5(15(16)17)3-6(7)9(12,13)14/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDNQUXLXNOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















